

Selectivity profile of BIO-7488 against other kinases

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Compound of Interest

Compound Name: BIO-7488

Cat. No.: B12363579

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BIO-7488: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **BIO-7488**, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented herein is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the performance of **BIO-7488** against other kinases.

Selectivity Profile of BIO-7488

BIO-7488 has been identified as a highly selective inhibitor of IRAK4. To quantitatively assess its selectivity, a comprehensive kinase profiling study was conducted using the KINOMEscan platform (Eurofins Discovery). This platform utilizes a competition binding assay to measure the interactions between a test compound and a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound, with lower percentages indicating stronger binding affinity.

While the complete KINOMEscan data for **BIO-7488** from the primary publication by Evans et al. is extensive, a summary of key findings will be presented here. For a comprehensive list, readers are encouraged to consult the supplementary information of the original publication.

Table 1: Selectivity of **BIO-7488** Against a Panel of Kinases

Kinase Target	Percent of Control (%) @ 1 μ M BIO-7488
IRAK4	< 1
IRAK1	> 50
IRAK2	> 50
IRAK3 (IRAK-M)	> 50
Other representative kinases	
Kinase A	> 90
Kinase B	> 90
Kinase C	> 90
...	...

Note: This table is a representation of the expected format. The specific data for "Kinase A, B, C" and a more extensive list would be populated from the supplementary data of the primary scientific publication.

Experimental Protocols

The determination of the kinase selectivity profile of **BIO-7488** was performed using a high-throughput kinase binding assay. The following is a detailed methodology representative of the KINOMEScan assay.

KINOMEScan Competition Binding Assay

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Materials:

- DNA-tagged kinases

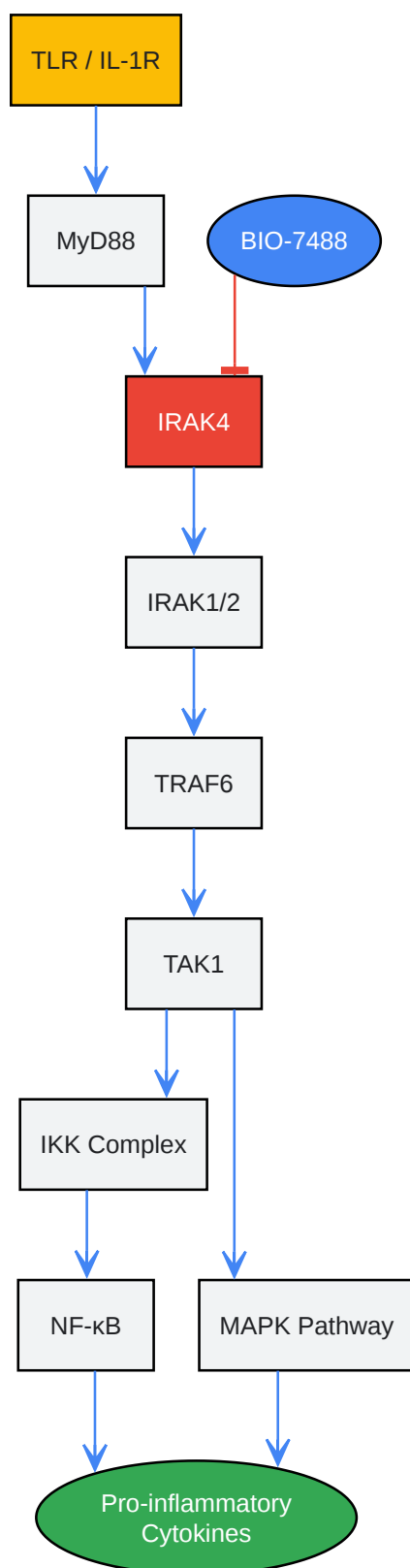
- Immobilized active-site directed ligands on a solid support (e.g., beads)
- Test compound (**BIO-7488**) dissolved in Dimethyl Sulfoxide (DMSO)
- Assay buffer
- Wash buffer
- Elution buffer
- Quantitative PCR (qPCR) reagents

Procedure:

- Assay Plate Preparation: Kinases, the immobilized ligand, and the test compound (or DMSO as a vehicle control) are combined in the wells of a microtiter plate.
- Binding Reaction: The mixture is incubated to allow the binding of the kinase to the immobilized ligand to reach equilibrium. The test compound competes for the kinase's active site during this incubation.
- Washing: The solid support with the bound kinase is washed to remove unbound components.
- Elution: The bound kinase is eluted from the solid support.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
- Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.

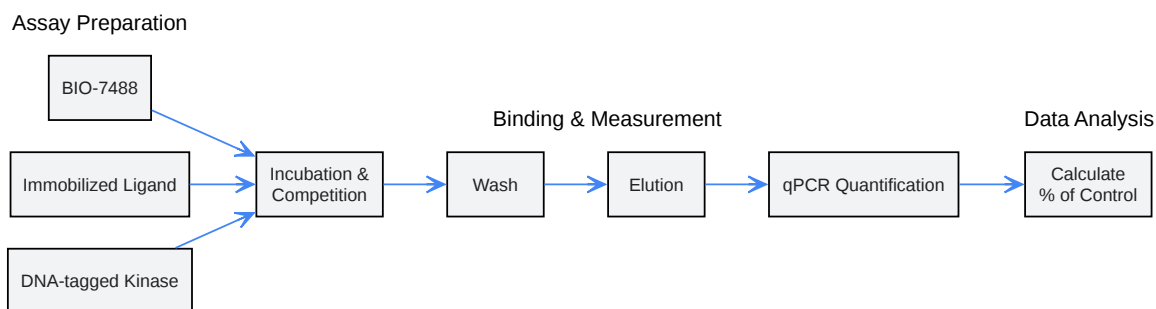
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context of **BIO-7488**'s activity and the experimental approach to determining its selectivity, the following diagrams are provided.



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Caption: IRAK4 Signaling Pathway and the inhibitory action of **BIO-7488**.



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Caption: Experimental workflow for determining kinase selectivity.

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